molecular formula C7H10N2O4S2 B1415143 1-N-methylbenzene-1,4-disulfonamide CAS No. 1138-53-0

1-N-methylbenzene-1,4-disulfonamide

Cat. No.: B1415143
CAS No.: 1138-53-0
M. Wt: 250.3 g/mol
InChI Key: QWMGQMVXUZNDTO-UHFFFAOYSA-N
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Description

1-N-methylbenzene-1,4-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2. It is a derivative of benzene, featuring two sulfonamide groups and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

1-N-Methylbenzene-1,4-disulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons . Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in the levels of substrates and products of the enzymatic reactions, ultimately affecting cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound has been shown to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects, including organ damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can inhibit enzymes involved in oxidative phosphorylation, thereby affecting the production of ATP and overall cellular energy metabolism . This compound also interacts with cofactors such as NADH and FADH2, influencing their redox states and the overall metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-N-methylbenzene-1,4-disulfonamide can be synthesized through several methods. One common approach involves the reaction of benzene-1,4-disulfonyl chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-N-methylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

1-N-methylbenzene-1,4-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit oxidative phosphorylation in certain cancer cells, leading to reduced ATP production and cell death. This effect is mediated through the inhibition of complex I in the mitochondrial electron transport chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-methylbenzene-1,4-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit oxidative phosphorylation makes it a promising candidate for further research in cancer therapy .

Biological Activity

1-N-Methylbenzene-1,4-disulfonamide (commonly referred to as MBS) is a sulfonamide compound that has garnered attention for its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article delves into the biochemical properties, mechanisms of action, and research findings related to MBS, supported by data tables and case studies.

This compound exhibits significant interactions with various enzymes, particularly carbonic anhydrase. This compound acts as an inhibitor, affecting the enzyme's ability to catalyze the conversion of carbon dioxide and water into bicarbonate and protons. Such inhibition is crucial in numerous physiological processes, including acid-base balance and respiration.

PropertyDescription
Molecular FormulaC7H9N2O4S2
Molecular Weight235.29 g/mol
SolubilitySoluble in water and organic solvents
pKaApproximately 7.5

The mechanism of action of MBS primarily involves its binding to the active sites of target enzymes. For instance, it inhibits oxidative phosphorylation in cancer cells by targeting complex I of the mitochondrial electron transport chain. This inhibition results in decreased ATP production, leading to cell death, which is particularly relevant in cancer therapy.

Cellular Effects

MBS influences various cellular processes:

  • Cell Signaling : Modulates pathways such as MAPK/ERK, impacting gene expression.
  • Metabolism : Alters cellular metabolism by affecting substrate levels in enzymatic reactions.
  • Toxicity : At higher doses, MBS can induce toxicity and organ damage.

Research Findings

Recent studies have explored the applications of MBS in different fields:

Antimicrobial Activity

MBS has demonstrated potential antimicrobial properties against various pathogens. In vitro studies indicate that it effectively inhibits bacterial growth by disrupting cellular functions through enzyme inhibition.

Case Study: Cancer Research

In a study examining the effects of MBS on breast cancer cells, researchers found that low concentrations inhibited cell proliferation while higher concentrations induced apoptosis. This dual effect underscores its potential as a therapeutic agent in oncology .

Dosage Effects in Animal Models

The effects of MBS vary significantly with dosage:

  • Low Doses : Effective inhibition of target enzymes with minimal adverse effects.
  • High Doses : Associated with toxicity, including organ damage and disruption of normal physiological processes.

Comparison with Similar Compounds

MBS shares structural similarities with other sulfonamide compounds but exhibits unique biological activities due to its specific functional groups.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamideChlorobenzyl group includedSimilar enzyme inhibition
Benzene-1,4-disulfonamideLacks methyl groupReduced reactivity

Scientific Research Applications

MBS is utilized across various scientific domains:

  • Chemistry : As a reagent for organic synthesis.
  • Biology : Investigated for its antimicrobial and anticancer properties.
  • Medicine : Ongoing research aims to explore its therapeutic applications.
  • Industry : Used in producing dyes and polymers.

Properties

IUPAC Name

4-N-methylbenzene-1,4-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMGQMVXUZNDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.